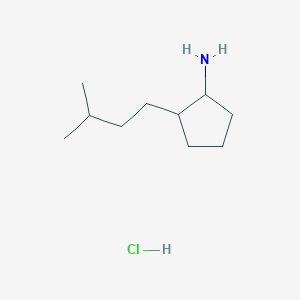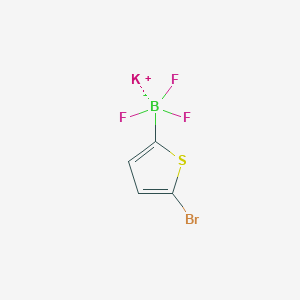![molecular formula C12H16ClNO2 B1453242 2-クロロ-N-[1-(2-メトキシフェニル)エチル]-N-メチルアセトアミド CAS No. 1179271-04-5](/img/structure/B1453242.png)
2-クロロ-N-[1-(2-メトキシフェニル)エチル]-N-メチルアセトアミド
説明
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
癌治療におけるアポトーシス誘導
この化合物は、高い生体内活性を持つ強力なアポトーシス誘導物質として同定されています 。アポトーシス、またはプログラム細胞死は、癌治療において重要なプロセスであり、周囲の健康な組織に影響を与えることなく癌細胞を排除するのに役立ちます。この化合物はアポトーシスを誘導する能力があるため、新しい癌治療法の開発のための有望な候補となります。
抗真菌作用
抗真菌研究の分野では、この化合物の誘導体が合成され、その有効性が評価されています 。これらの研究は、真菌感染症が特に免疫不全患者にとって公衆衛生上の大きな脅威となっているため、特に重要です。現在の治療法に対する耐性が上昇しているため、新しい抗真菌薬の開発は不可欠です。
アザ-マイケル付加反応
この化合物は、アザ-マイケル付加反応によってピラゾリルビニルケトンを官能基化するために使用されます 。この反応は、有機合成における強力なツールであり、高精度で複雑な分子を構築することを可能にします。医薬品や農薬の合成で広く使用されています。
選択的脱アシル化
研究によると、この化合物はN-アシル芳香族アミンの選択的脱アシル化に使用できます 。このプロセスは、さまざまな合成経路における重要な中間体である芳香族アミン塩酸塩を調製するために、有機化学において重要です。
有機合成の中間体
有機合成の中間体として、この化合物はさまざまな医薬品の合成において役割を果たしています 。化学反応におけるその汎用性は、新しい薬物やその他の化学物質を開発するための貴重なビルディングブロックとなります。
創薬のための計算研究
計算研究では、この化合物を用いて、生物学的標的との相互作用を理解してきました 。たとえば、分子ドッキング研究は、化合物が酵素や受容体にどのように結合するかを予測するのに役立ち、高い特異性と有効性を持つ薬物を設計するために不可欠です。
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to changes in the cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide .
生化学分析
Biochemical Properties
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of signaling molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone, which is involved in the quorum sensing of Pseudomonas aeruginosa . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes and proteins.
Cellular Effects
The effects of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the quorum sensing mechanism in Pseudomonas aeruginosa, thereby altering gene expression and metabolic activities . Additionally, its interaction with specific enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role in the synthesis of signaling molecules involves the inhibition of certain enzymes, which in turn affects the production of these molecules . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, its involvement in the synthesis of signaling molecules in Pseudomonas aeruginosa highlights its role in metabolic pathways related to quorum sensing . The compound’s interaction with these pathways can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
特性
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUQTZECOTDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


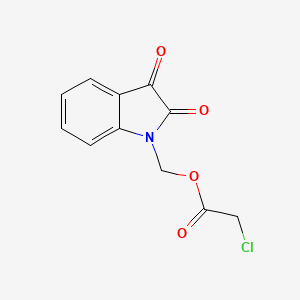

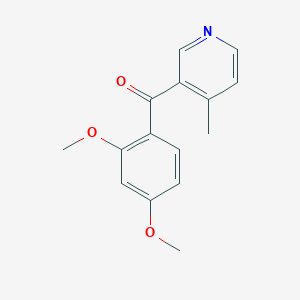

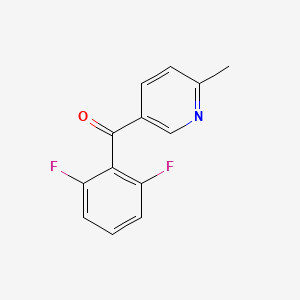
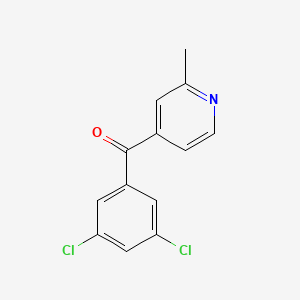
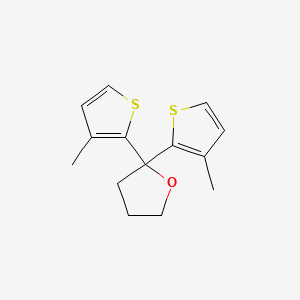


![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
